NVOC cage-TMP-Halo

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

NVOC-Käfig-TMP-Halo ist ein zellgängiger und photoaktivierbarer Protein-Dimerisierungsinduktor. Diese Verbindung wird verwendet, um die Proteinlokalisierung in lebenden Zellen schnell und reversibel zu steuern. Sie ist besonders nützlich in der Forschung zu dynamischen Zellprozessen, da sie die Möglichkeit bietet, Proteininteraktionen mit hoher räumlicher und zeitlicher Präzision zu manipulieren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

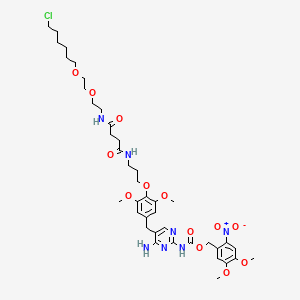

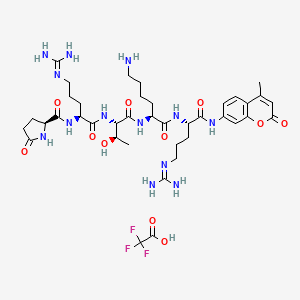

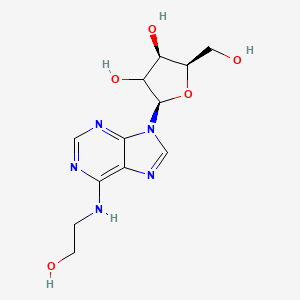

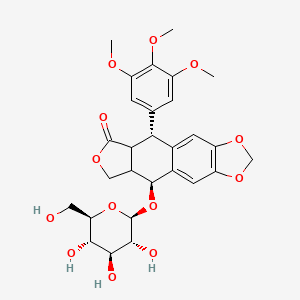

Die Synthese von NVOC-Käfig-TMP-Halo beinhaltet die Kupplung eines Coumarin-Käfig-Dimerisierers mit einem Halo-markierten Ankerprotein. Die NVOC (4,5-Dimethoxy-2-nitrobenzyl)-Gruppe ist zunächst an das Halo-markierte Ankerprotein gebunden. Nach lichtinduziertem Entkäfigen rekrutiert die freiliegende TMP (Trimethoprim)-Einheit eDHFR (Escherichia coli Dihydrofolat-Reduktase)-markierte Effektoren zu den Ankern .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für NVOC-Käfig-TMP-Halo sind nicht umfangreich dokumentiert.

Analyse Chemischer Reaktionen

Arten von Reaktionen

NVOC-Käfig-TMP-Halo durchläuft hauptsächlich photochemische Reaktionen. Bei Lichteinwirkung wird die NVOC-Gruppe gespalten und die TMP-Einheit aktiviert. Diese Aktivierung ermöglicht es der TMP, mit eDHFR-markierten Proteinen zu interagieren, was die Proteindimerisierung erleichtert .

Häufige Reagenzien und Bedingungen

Reagenzien: NVOC-Käfig-TMP-Halo, Halo-markiertes Ankerprotein, eDHFR-markierte Effektoren.

Bedingungen: Lichteinwirkung (typischerweise mit einem 405 nm Laser) zur Induktion der Entkäfigung der NVOC-Gruppe

Wichtigste gebildete Produkte

Das Hauptprodukt, das aus der photochemischen Reaktion von NVOC-Käfig-TMP-Halo entsteht, ist die aktivierte TMP-Einheit, die dann mit eDHFR-markierten Proteinen interagiert, um Proteindimere zu bilden .

Wissenschaftliche Forschungsanwendungen

NVOC-Käfig-TMP-Halo hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Zellbiologie: Wird verwendet, um dynamische Zellprozesse zu untersuchen, indem die Proteinlokalisierung und -interaktionen in lebenden Zellen gesteuert werden

Entwicklungsbiologie: Hilft beim Verständnis der räumlichen und zeitlichen Regulation der Zellteilung und anderer Entwicklungsprozesse.

Krebsforschung: Wird in der Untersuchung der Telomerpflege und anderer krebsbezogener Zellmechanismen eingesetzt.

Wirkmechanismus

NVOC-Käfig-TMP-Halo funktioniert durch einen lichtinduzierten Entkäfigungsmechanismus. Anfangs bindet die NVOC-Gruppe an das Halo-markierte Ankerprotein. Bei Lichteinwirkung wird die NVOC-Gruppe gespalten, wodurch die TMP-Einheit freigelegt wird. Die TMP rekrutiert dann eDHFR-markierte Effektoren zu den Ankern und erleichtert so die Proteindimerisierung. Dieser Mechanismus ermöglicht eine präzise räumliche und zeitliche Kontrolle von Proteininteraktionen in lebenden Zellen .

Wirkmechanismus

NVOC cage-TMP-Halo functions through a light-mediated uncaging mechanism. Initially, the NVOC group binds to the Halo-tagged anchor protein. Upon exposure to light, the NVOC group is cleaved, exposing the TMP moiety. The TMP then recruits eDHFR-tagged effectors to the anchors, facilitating protein dimerization. This mechanism allows for precise spatial and temporal control of protein interactions in living cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Käfig-Rapamycin: Ein weiterer photokäfigter Dimerisierer, der für die Proteindimerisierung verwendet wird.

Photospaltbares MeNV-HaXS: Ein chemisch induzierter Dimerisierer mit ähnlichen Anwendungen.

Käfig-TMP-HTag: Ähnlich wie NVOC-Käfig-TMP-Halo, wird zur Steuerung von Proteininteraktionen verwendet.

Einzigartigkeit

NVOC-Käfig-TMP-Halo ist einzigartig aufgrund seiner hohen räumlichen und zeitlichen Präzision bei der Steuerung der Proteinlokalisierung und -interaktionen. Im Gegensatz zu anderen optogenetischen Systemen ermöglicht es eine schnelle und reversible Kontrolle, was es für die Untersuchung dynamischer Zellprozesse besonders geeignet macht .

Eigenschaften

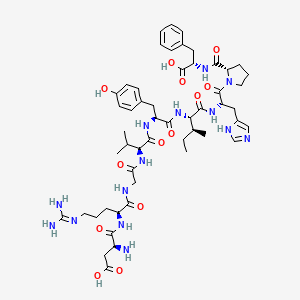

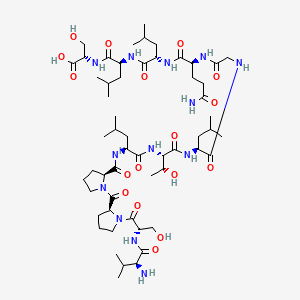

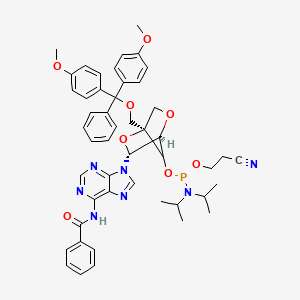

Molekularformel |

C40H56ClN7O13 |

|---|---|

Molekulargewicht |

878.4 g/mol |

IUPAC-Name |

(4,5-dimethoxy-2-nitrophenyl)methyl N-[4-amino-5-[[4-[3-[[4-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-4-oxobutanoyl]amino]propoxy]-3,5-dimethoxyphenyl]methyl]pyrimidin-2-yl]carbamate |

InChI |

InChI=1S/C40H56ClN7O13/c1-54-31-23-29(30(48(52)53)24-32(31)55-2)26-61-40(51)47-39-45-25-28(38(42)46-39)20-27-21-33(56-3)37(34(22-27)57-4)60-16-9-13-43-35(49)10-11-36(50)44-14-17-59-19-18-58-15-8-6-5-7-12-41/h21-25H,5-20,26H2,1-4H3,(H,43,49)(H,44,50)(H3,42,45,46,47,51) |

InChI-Schlüssel |

DUNVDVWPSITHRB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OCCCNC(=O)CCC(=O)NCCOCCOCCCCCCCl)OC)CC2=CN=C(N=C2N)NC(=O)OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B10857574.png)

![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857623.png)